molecular formula C11H11FN2O2S B263862 1-[(4-fluoro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole

1-[(4-fluoro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole

Cat. No. B263862
M. Wt: 254.28 g/mol
InChI Key: ZTVBJWFKZYDSAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-fluoro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of imidazole derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 1-[(4-fluoro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole involves the inhibition of protein kinases. This compound binds to the ATP-binding site of protein kinases and prevents the transfer of phosphate groups from ATP to protein substrates. This, in turn, leads to the inhibition of downstream signaling pathways and cellular processes that are regulated by protein kinases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(4-fluoro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole depend on the specific protein kinase that is inhibited. Different protein kinases are involved in the regulation of different cellular processes, and inhibition of a specific protein kinase may lead to specific effects. For example, inhibition of protein kinase A may affect the regulation of glucose metabolism, while inhibition of protein kinase B may affect the regulation of cell survival and proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(4-fluoro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole in lab experiments is its specificity for protein kinases. This compound selectively inhibits protein kinases and does not affect other enzymes or cellular processes. This allows researchers to study the specific role of protein kinases in cellular signaling and disease processes.
One limitation of using 1-[(4-fluoro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole in lab experiments is its potential toxicity. This compound may have off-target effects or affect cellular processes that are not directly related to protein kinases. Therefore, careful dose-response studies and toxicity assays are necessary to ensure the safety and specificity of this compound in lab experiments.

Future Directions

1-[(4-fluoro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole has the potential to be developed into novel therapeutics for various diseases that are associated with dysregulated protein kinase signaling. Future research may focus on identifying specific protein kinases that are involved in disease processes and developing selective inhibitors for these kinases. Additionally, the use of 1-[(4-fluoro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole in combination with other drugs or therapies may lead to synergistic effects and improved treatment outcomes.

Synthesis Methods

The synthesis of 1-[(4-fluoro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole has been reported in the literature. The method involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with 2-methylimidazole in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired product in good to excellent yields.

Scientific Research Applications

1-[(4-fluoro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole has been studied for its potential applications in scientific research. It has been shown to inhibit the activity of a class of enzymes called protein kinases. Protein kinases play a critical role in cellular signaling pathways and are involved in the regulation of a wide range of biological processes. Therefore, inhibition of protein kinases has the potential to modulate cellular signaling and may lead to the development of novel therapeutics for various diseases.

properties

Molecular Formula

C11H11FN2O2S

Molecular Weight

254.28 g/mol

IUPAC Name

1-(4-fluoro-3-methylphenyl)sulfonyl-2-methylimidazole

InChI

InChI=1S/C11H11FN2O2S/c1-8-7-10(3-4-11(8)12)17(15,16)14-6-5-13-9(14)2/h3-7H,1-2H3

InChI Key

ZTVBJWFKZYDSAC-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2C=CN=C2C)F

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2C=CN=C2C)F

Origin of Product

United States

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